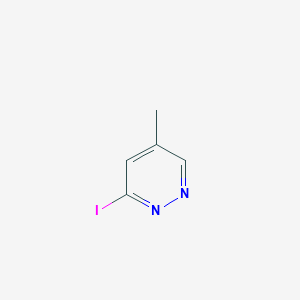![molecular formula C21H21ClN2O3 B2396316 4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one CAS No. 849898-71-1](/img/structure/B2396316.png)
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve the pharmacokinetic properties of a drug . The presence of a chlorophenyl group could potentially enhance the lipophilicity of the compound, which may affect its absorption and distribution in the body.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. Piperazine derivatives have been reported to show significant biological actions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include molecular weight, solubility, melting point, boiling point, and partition coefficient .Scientific Research Applications
Antibacterial Activity
Piperazine derivatives have been investigated for their antibacterial properties. This compound’s structure includes a piperazine moiety, which is known to exhibit antimicrobial effects. Researchers have synthesized similar derivatives and evaluated their antibacterial activity against various pathogens . Further studies could explore its efficacy against specific bacterial strains.
Antiviral Potential
Given the prevalence of viral infections, compounds with antiviral properties are crucial. Piperazine-containing molecules have demonstrated antiviral activity in previous research. Investigating the effects of this chromenone derivative against specific viruses (e.g., influenza, herpes simplex) could be valuable .
Neurological Disorders
The piperazine ring is relevant in treatments for neurological conditions such as Parkinson’s and Alzheimer’s disease. Researchers have explored piperazine-based compounds as potential therapeutics. Investigating this compound’s impact on neurodegenerative pathways or neurotransmitter systems may yield insights .
Psychopharmacology
Piperazine derivatives have also been used illicitly as psychoactive substances. While recreational use is concerning, understanding their mechanisms of action and potential therapeutic applications (e.g., anxiety, depression) could be relevant .
Drug Development
Piperazine-containing compounds play a role in drug development. Their ability to modulate pharmacokinetics makes them valuable in optimizing drug properties. Investigate whether this chromenone derivative enhances drug delivery or bioavailability .
Molecular Docking Studies
Perform molecular docking simulations to explore potential interactions between this compound and relevant enzymes or receptors. For instance, assess its binding affinity towards oxidoreductase enzymes or other targets .
Synthetic Methodology
Describe the synthetic route used to obtain this compound. Highlight any novel aspects or challenges encountered during its synthesis .
Characterization Techniques
Discuss the characterization methods employed, including HRMS (high-resolution mass spectrometry), IR (infrared spectroscopy), and NMR (nuclear magnetic resonance). These techniques confirm the compound’s structure and purity .
Mechanism of Action
Target of Action
It is known that piperazine derivatives, a structural motif in this compound, are found in biologically active compounds for a variety of disease states . They are used in antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to interact with various receptors such as 5-ht2a and d2 .
Biochemical Pathways
It is known that piperazine derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance
Result of Action
Piperazine derivatives have been found to exhibit a variety of effects depending on their specific targets .
properties
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-19(25)6-5-18-15(11-20(26)27-21(14)18)13-23-7-9-24(10-8-23)17-4-2-3-16(22)12-17/h2-6,11-12,25H,7-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJYTOHLANCOTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2396233.png)
![1-(3-methoxypropyl)-N-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2396234.png)
![N-cyclohexyl-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2396239.png)
![1,3,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2396240.png)
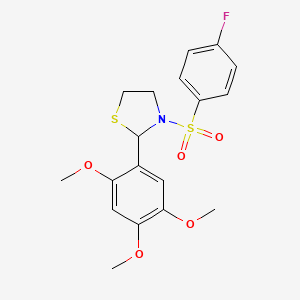
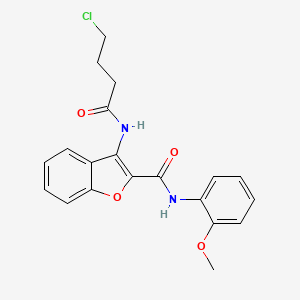
![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2396243.png)
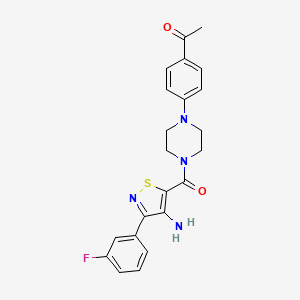
![N-(benzo[d]thiazol-5-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2396246.png)
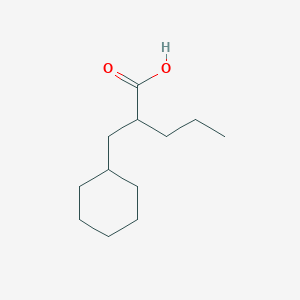
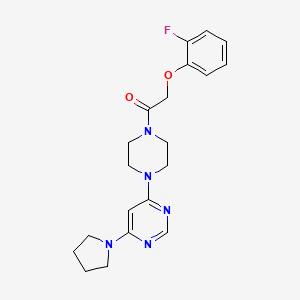
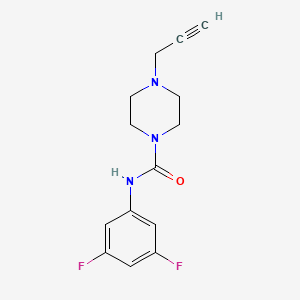
![[1-(4-Benzylpiperazin-1-yl)-1-oxopropan-2-yl] 4-formylbenzoate](/img/structure/B2396251.png)
